
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is a chiral epoxide compound characterized by the presence of both chlorophenyl and fluorophenyl groups. Epoxides are known for their high reactivity due to the strained three-membered ring structure, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to 0°C
- Reaction time: Several hours
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other derivatives.
Oxidation: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or amines in solvents like ethanol or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido alcohols, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing various functional groups.
Biology and Medicine
In biology and medicine, epoxide compounds are studied for their potential biological activities. They may serve as building blocks for pharmaceuticals or as probes for studying enzyme mechanisms.
Industry
In the industrial sector, such compounds can be used in the production of polymers, resins, and other materials. Their reactivity allows for the creation of cross-linked networks and other advanced materials.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile involves the interaction of the epoxide ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity can be harnessed in enzyme inhibition or as a reactive intermediate in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-bromophenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-methylphenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-nitrophenyl)oxirane-2-carbonitrile
Uniqueness
The uniqueness of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile lies in the presence of both chlorophenyl and fluorophenyl groups. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
922730-06-1 |
|---|---|
Molekularformel |
C15H9ClFNO |
Molekulargewicht |
273.69 g/mol |
IUPAC-Name |
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C15H9ClFNO/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14H/t14-,15+/m0/s1 |
InChI-Schlüssel |
HVVFNACWRZKXEX-LSDHHAIUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(C#N)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(O2)(C#N)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


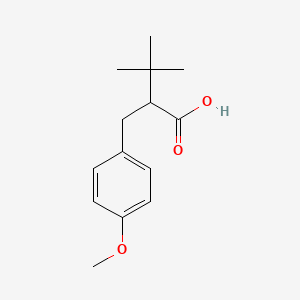
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)

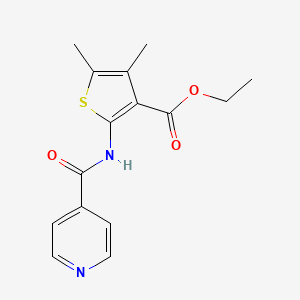
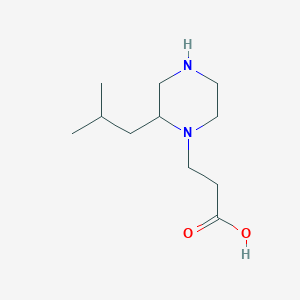
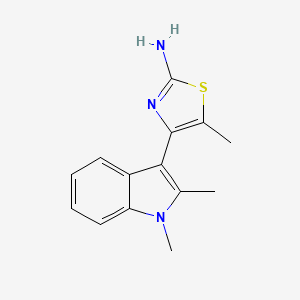
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

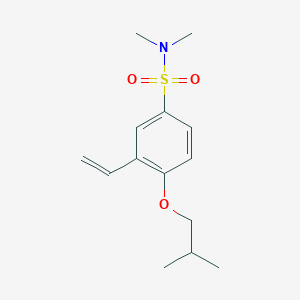
![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)



